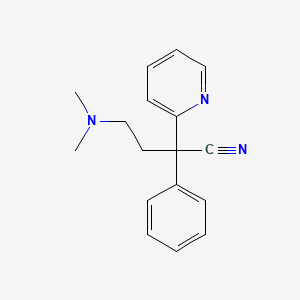
alpha-(2-(Dimethylamino)ethyl)-alpha-phenylpyridine-2-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(2-(Dimethylamino)ethyl)-alpha-phenylpyridine-2-acetonitrile is a complex organic compound with a unique structure that includes a pyridine ring, a phenyl group, and a dimethylaminoethyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(Dimethylamino)ethyl)-alpha-phenylpyridine-2-acetonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-bromopyridine with phenylacetonitrile in the presence of a base to form the intermediate product. This intermediate is then reacted with dimethylamine under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(2-(Dimethylamino)ethyl)-alpha-phenylpyridine-2-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitrile oxides and other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Alpha-(2-(Dimethylamino)ethyl)-alpha-phenylpyridine-2-acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of alpha-(2-(Dimethylamino)ethyl)-alpha-phenylpyridine-2-acetonitrile involves its interaction with specific molecular targets. The dimethylaminoethyl side chain can interact with various receptors or enzymes, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Shares the dimethylaminoethyl group but differs in the rest of the structure.
Phenylacetonitrile: Contains the phenyl and nitrile groups but lacks the pyridine ring and dimethylaminoethyl side chain.
Pyridine derivatives: Various compounds with modifications on the pyridine ring.
Uniqueness
Alpha-(2-(Dimethylamino)ethyl)-alpha-phenylpyridine-2-acetonitrile is unique due to its combination of a pyridine ring, phenyl group, and dimethylaminoethyl side chain
Propiedades
Número CAS |
71486-42-5 |
|---|---|
Fórmula molecular |
C17H19N3 |
Peso molecular |
265.35 g/mol |
Nombre IUPAC |
4-(dimethylamino)-2-phenyl-2-pyridin-2-ylbutanenitrile |
InChI |
InChI=1S/C17H19N3/c1-20(2)13-11-17(14-18,15-8-4-3-5-9-15)16-10-6-7-12-19-16/h3-10,12H,11,13H2,1-2H3 |
Clave InChI |
BMSOFNLCZSJLIN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC(C#N)(C1=CC=CC=C1)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


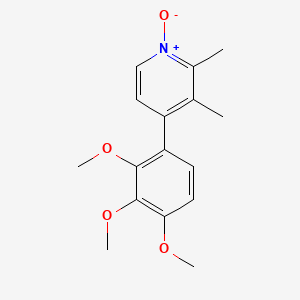
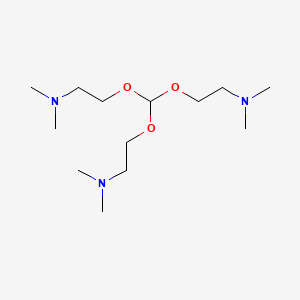
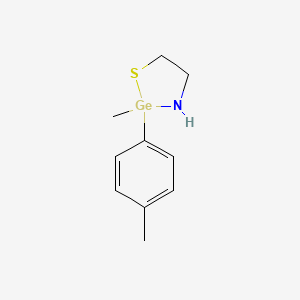
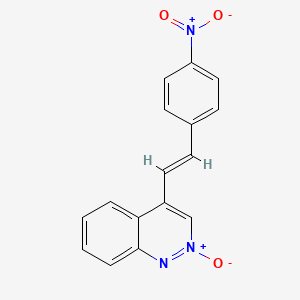
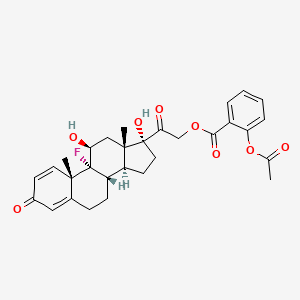
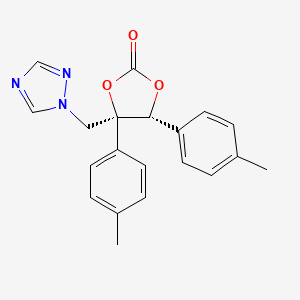
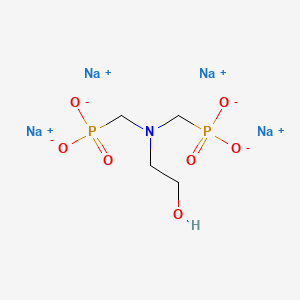
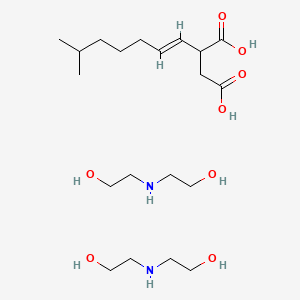
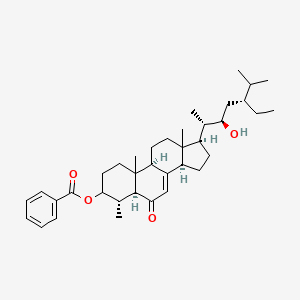
![2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12687876.png)
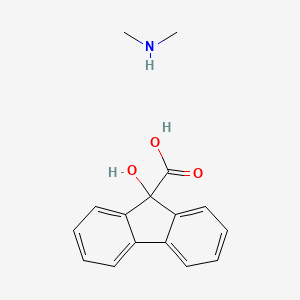
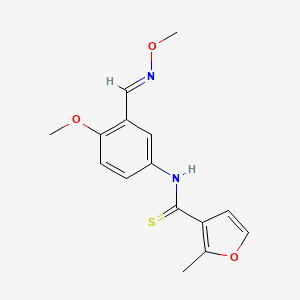
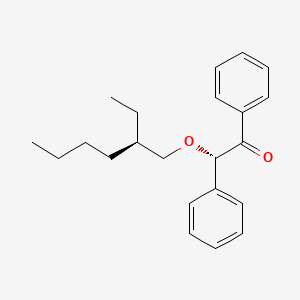
![[2-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-4,6-dimethylphenyl]-phenylmethanone;hydrochloride](/img/structure/B12687890.png)
